molecular formula C16H22N2O3S B2798052 (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-59-3

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2798052
CAS No.: 862826-59-3
M. Wt: 322.42
InChI Key: FUTBJZPQWKGPNE-UHFFFAOYSA-N
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Description

The compound “(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone” features a methanone core bridging a 3,4-diethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with an ethylthio moiety. Its structure combines electron-rich aromatic systems (due to ethoxy substituents) with a sulfur-containing imidazoline ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-20-13-8-7-12(11-14(13)21-5-2)15(19)18-10-9-17-16(18)22-6-3/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTBJZPQWKGPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.

    Attachment of the Aromatic Ring: The aromatic ring can be attached via a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl or imidazole rings:

Compound Key Structural Differences References
(4-Ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Ethoxyphenyl (vs. 3,4-diethoxyphenyl); (4-fluorobenzyl)thio (vs. ethylthio)
(4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Chlorophenyl (vs. 3,4-diethoxyphenyl); phenyl substituent (vs. ethylthio)
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives Triphenylimidazole core (vs. dihydroimidazole); ethanone linker (vs. methanone)
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Methoxyphenyl and dimethylimidazole (vs. diethoxyphenyl and dihydroimidazole)
1-Methylethyl (3,4-diethoxyphenyl)carbamate (Diethofencarb) Carbamate linkage (vs. methanone-imidazole); agrochemical use

Physicochemical Properties

Data from structurally related compounds highlight trends:

  • Melting Points : Derivatives with bulkier substituents (e.g., triphenylimidazoles) exhibit higher melting points (110–135°C) compared to simpler dihydroimidazoles, likely due to increased crystallinity .
  • Molecular Weight: The target compound’s molecular weight is estimated to be ~370–400 g/mol, comparable to 2-(N-substituted)ethanone derivatives (421–474 g/mol) .
  • Solubility: Ethoxy and sulfur-containing groups may improve solubility in organic solvents, as seen in analogs like (4-ethoxyphenyl)-substituted methanones .

Stability and Reactivity

  • Sulfur Reactivity : The ethylthio group may participate in redox reactions or coordinate metals, analogous to benzylthio-substituted imidazoles .

Biological Activity

The compound (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring linked to a diethoxyphenyl group, which contributes to its unique chemical properties. The presence of the ethylthio group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. Research suggests that the compound may exhibit:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. Specific studies on imidazole derivatives have reported:

  • Inhibition of Bacterial Growth : Compounds similar to this compound have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : These compounds can also inhibit fungal growth, making them potential candidates for antifungal drug development.

Anticancer Activity

Imidazole derivatives are known for their anticancer properties. Studies have shown that they can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, preventing proliferation.
  • Induction of Apoptosis : Research has demonstrated that certain imidazole derivatives can trigger apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several imidazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
Target CompoundS. aureus12 µg/mL

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of imidazole derivatives, the target compound was tested against various cancer cell lines. The findings revealed:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
Cell LineIC50 (µM)
HeLa8
MCF-710
A54912

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